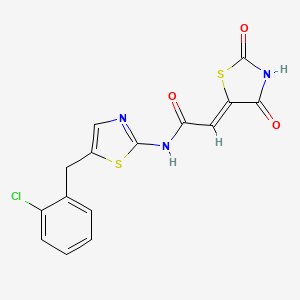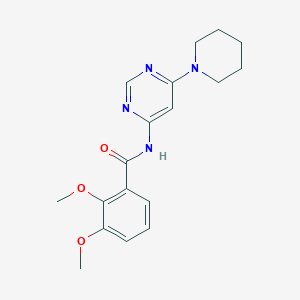![molecular formula C17H25BO4 B2438546 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 2246504-28-7](/img/structure/B2438546.png)
4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane” is a boronic ester derivative . It is a solid compound with a molecular weight of 184.04 . The compound is part of a class of chemicals that are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Molecular Structure Analysis
The molecular structure of this compound is consistent with the crystal structure determined by X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT . The compound’s molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 184.04 . It has a predicted boiling point of 208.4±33.0 °C and a predicted density of 1.00±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : Spencer et al. (2002) described the synthesis of mercapto- and piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which showed inhibitory activity against serine proteases including thrombin, with a focus on their behavior in solid state and solution (Spencer et al., 2002).
- Development of Fluorescence Nanoparticles : Fischer et al. (2013) used derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane to create enhanced brightness emission-tuned nanoparticles, which are crucial for applications in fluorescence imaging (Fischer et al., 2013).
- Molecular Structure Studies : Coombs et al. (2006) conducted a detailed study on the molecular structure of a similar compound, providing insights into intramolecular and intermolecular interactions, which are significant for understanding the chemical behavior of such compounds (Coombs et al., 2006).
Applications in Biomedical Research
- H2O2 Detection in Cells : Nie et al. (2020) synthesized a 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane for detecting H2O2 in living cells, highlighting its potential in biomedical imaging and diagnostics (Nie et al., 2020).
- Development of Polyene Systems for LCD Technology : Das et al. (2015) synthesized derivatives for the potential application in creating new materials for LCD technology, demonstrating the versatility of this compound in material science (Das et al., 2015).
Advanced Material Synthesis
- Building Block for Silicon-Based Drugs : Büttner et al. (2007) developed a building block for the synthesis of biologically active silicon-based compounds, showcasing the compound's utility in drug development (Büttner et al., 2007).
- Preparation of Boron-Containing Polyenes : Huang et al. (2021) investigated the synthesis of boric acid ester intermediates, which is integral to advanced material synthesis, emphasizing the role of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the creation of innovative materials (Huang et al., 2021).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-8-15(14)20-12-13-9-10-19-11-13/h5-8,13H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWHOEYASZUGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2438465.png)

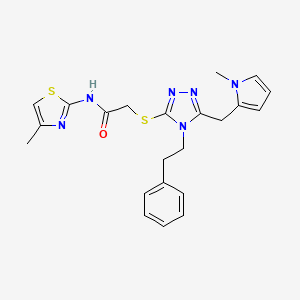
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2438469.png)
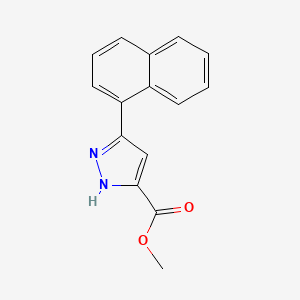
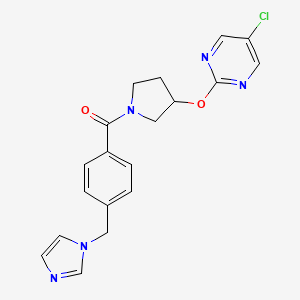

![2-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2438476.png)
![3-(4-Fluorophenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2438478.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2438479.png)
![Ethyl 5-(4-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438480.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2438482.png)
